molecular formula C9H18O2 B091129 Heptyl acetate CAS No. 112-06-1

Heptyl acetate

Cat. No. B091129
CAS RN: 112-06-1
M. Wt: 158.24 g/mol
InChI Key: ZCZSIDMEHXZRLG-UHFFFAOYSA-N
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Description

Heptyl acetate is a compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe heptyl acetate, they do provide insights into the synthesis and properties of related compounds. For instance, the synthesis of (S)-3-mercapto-1-heptyl acetate involves a multi-step process starting with Sharpless asymmetric epoxidation and ending with acetylation, resulting in a compound with a tropical fruit aroma . This suggests that heptyl acetate derivatives can be synthesized with specific sensory properties in mind.

Synthesis Analysis

The synthesis of compounds related to heptyl acetate often involves multi-step reactions and the use of catalysts. For example, the gold(I)-catalyzed Rautenstrauch rearrangement is used to assemble bicyclo[2.2.1]hept-2-en-7-ones from 1,8-diynyl vinyl acetates . Additionally, the synthesis of N-1 side chain-modified analogs of HEPT, a compound structurally related to heptyl acetate, involves the use of palladium(0)-catalyzed coupling and other reactions to achieve the desired modifications . These methods highlight the complexity and precision required in the synthesis of heptyl acetate and its analogs.

Molecular Structure Analysis

The molecular structure of heptyl acetate and its derivatives can be complex, as seen in the synthesis of meso-substituted tetrabenzoporphyrins derived from [3-(heptyloxy)phenoxy]acetic acid . The structure of these compounds is crucial for their spectral properties and potential applications. The molecular structure of heptyl acetate itself would likely influence its physical and chemical properties, as well as its reactivity in various chemical reactions.

Chemical Reactions Analysis

Heptyl acetate and its derivatives can participate in a variety of chemical reactions. For instance, the reaction of hept-1-enitol with aldehyde methyl(or phenyl)hydrazones to produce pyrazoles demonstrates the reactivity of heptyl-related compounds under certain conditions . These reactions can lead to a wide range of products with different properties and potential uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of heptyl acetate can be inferred from the properties of similar compounds. The synthesis of (S)-3-mercapto-1-heptyl acetate, which possesses a distinct tropical fruit aroma, indicates that esterification can significantly affect the sensory properties of a compound . The spectral properties of meso-substituted tetrabenzoporphyrins derived from [3-(heptyloxy)phenoxy]acetic acid suggest that the physical properties such as absorbance and fluorescence can be tailored through molecular design .

Scientific Research Applications

. . It’s made by reacting acetic acid with heptanol through a process called esterification .

  • Food Industry : Heptyl acetate is often used as a flavoring agent in the food and beverage industry due to its pleasant, fruity aroma. It helps to enhance the sensory appeal of numerous consumables .

  • Cosmetics and Personal Care : The fragrance of Heptyl acetate is appealing in cosmetic and personal care items. It’s frequently used in perfumes, lotions, and other skincare products for its pleasant scent .

  • Pharmaceuticals : Heptyl acetate has some applications in the pharmaceutical industry, especially in the manufacturing of certain types of drugs and medicines .

In addition to these primary uses, Heptyl acetate is also employed in the production of certain types of plastics and coatings, providing both practical and sensory benefits to these materials .

With ongoing advancements in science and technology, the application of Heptyl acetate is poised to expand. New uses in emerging fields such as biotechnology, nanotechnology, and green chemistry are being explored .

  • Biotechnology : With ongoing advancements in science and technology, the application of Heptyl acetate is poised to expand. New uses in emerging fields such as biotechnology are being explored .

  • Nanotechnology : Heptyl acetate may also find applications in the field of nanotechnology. This could involve the use of Heptyl acetate in the synthesis of nanoparticles or in the creation of nanoscale devices .

  • Green Chemistry : Heptyl acetate’s potential in sustainable manufacturing and circular economy models also presents exciting opportunities. It could be used as a green solvent or in the production of bio-based materials .

  • Plastics and Coatings : Heptyl acetate is employed in the production of certain types of plastics and coatings, providing both practical and sensory benefits to these materials .

Safety And Hazards

Direct contact with Heptyl acetate can cause skin and eye irritation . Inhaling the vapors can lead to respiratory issues . It is crucial to handle Heptyl acetate responsibly due to its potential health effects . When heated to decomposition, Heptyl acetate emits acrid smoke and fumes .

Future Directions

Heptyl acetate is utilized in a range of industries for various applications. It is often used as a flavoring agent in the food and beverage industry, in cosmetic and personal care items, and in the manufacturing of certain types of drugs and medicines . It is also employed in the production of certain types of plastics and coatings . Despite its many applications, it is crucial to handle Heptyl acetate responsibly due to its potential health effects and environmental concerns .

properties

IUPAC Name

heptyl acetate
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3
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InChI Key

ZCZSIDMEHXZRLG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C
Source PubChem
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Molecular Formula

C9H18O2
Record name HEPTYL ACETATE
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DSSTOX Substance ID

DTXSID9047124
Record name Heptyl acetate
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Molecular Weight

158.24 g/mol
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Physical Description

Heptyl acetate is a colorless liquid. (USCG, 1999), Liquid, colourless liquid with a herbaceous, green, rose odour
Record name HEPTYL ACETATE
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Record name Heptyl acetate
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Record name Heptyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/
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Boiling Point

378.5 °F at 760 mmHg (USCG, 1999), 192.00 to 193.00 °C. @ 760.00 mm Hg
Record name HEPTYL ACETATE
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Flash Point

154 °F (USCG, 1999)
Record name HEPTYL ACETATE
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Solubility

soluble in alcohol, ether; insoluble in water
Record name Heptyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.875 (USCG, 1999) - Less dense than water; will float, 0.87505(15°)
Record name HEPTYL ACETATE
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Record name Heptyl acetate
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Product Name

Heptyl acetate

CAS RN

112-06-1
Record name HEPTYL ACETATE
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Record name Heptyl acetate
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Record name Acetic acid, heptyl ester
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Record name HEPTYL ACETATE
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Record name Heptyl acetate
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Melting Point

-58.4 °F (USCG, 1999), -50 °C
Record name HEPTYL ACETATE
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Record name Heptyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,000
Citations
N Djabou, J Paolini, JM Desjobert… - Flavour and …, 2010 - Wiley Online Library
… The concentrations of the major components were 6-methyl-3-heptyl acetate (23.83–18.16 g/100 g… To the best of our knowledge, the occurrence of 6-methyl-3-heptyl acetate as a natural …
Number of citations: 21 onlinelibrary.wiley.com
S Shekarsaraee… - Physical Chemistry …, 2020 - physchemres.org
… -1 behavior for the reason that heptyl acetate-water is the only pair … heptyl acetate and heptyl acetate in water is very low and then, biphasic region is so wide. This makes heptyl acetate …
Number of citations: 4 www.physchemres.org
S Liang, B Sun, S Yang, Y Liu, H Tian… - Journal of Chemical …, 2014 - journals.sagepub.com
… –20 C afforded (±)-3-mercapto-1heptyl acetate 7 in about 53% yield. Asymmetric epoxidation of 3 … In summary, the preparation of (±)-3-mercapto-1-heptyl acetate and the (S)-enantiomer …
Number of citations: 2 journals.sagepub.com
E Royals - The Journal of Organic Chemistry, 1958 - ACS Publications
… heptyl acetate at 450 and a flow rate of 1 g. per minute gave only 35% of heptenes identical in composition with the product described above. Pyrolysis of 4-heptyl acetate… -heptyl acetate …
Number of citations: 20 pubs.acs.org
LR Roque, RR Pinto, LH de Oliveira, SC Rabelo - Fluid Phase Equilibria, 2018 - Elsevier
… acid + {ethyl or butyl or isobutyl of isoamyl or heptyl acetate} systems at T = {293.2 and 313.2} … Selectivity values achieved were all above 1, and heptyl acetate presented greater values …
Number of citations: 16 www.sciencedirect.com
E Eliel, Z Welvart, S Wilen - The Journal of Organic Chemistry, 1958 - ACS Publications
… heptyl acetate at 450 and a flow rate of 1 g. per minute gave only 35% of heptenes identical in composition with the product described above. Pyrolysis of 4-heptyl acetate… -heptyl acetate …
Number of citations: 21 pubs.acs.org
AM Collins, MS Blum - Journal of chemical ecology, 1983 - Springer
… acetoxy-2-octene (1AO), 1acetoxy-2-nonene (1AN), 2-heptyl acetate (2HPA), and 2-nonyl acetate (2NA) which were synthesized and purified by preparative gas … 63 8de 2-heptyl acetate …
Number of citations: 89 link.springer.com
JA Pino, A Ortega, R Marbot… - Journal of Essential Oil …, 2003 - Taylor & Francis
… the major ones were 2-heptyl acetate, isoamyl acetate, hnethylbutyl acetate and 2-heptyl acetate. … The n~ajor~o~nponent~were 2-heptyl acetate (14.4%), isoainyl acetate (9.0%), 2-…
Number of citations: 13 www.tandfonline.com
A Leufvén, G Bergström, E Falsen - Journal of Chemical Ecology, 1984 - Springer
… 2 ~g heptyl acetate/ml and concentrated to a suitable volume. The added heptyl acetate was … extracted with 3 • 1 ml of pentane containing 2 #1 heptyl acetate/ml. (1 R)-eis-Verbenol (>95…
Number of citations: 170 link.springer.com
T Takayama, H Asada, Y Kishimura… - … Japan 2016: XXIII …, 2016 - spiedigitallibrary.org
… by amyl acetate, hexyl acetate and heptyl acetate. The pattern shape becomes better and … The dissolution in the unexposed portions of the 60k-Mw resist for heptyl acetate is reduced …
Number of citations: 4 www.spiedigitallibrary.org

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